molecular formula C6H7BrN2O B2587294 4-Amino-5-bromo-2-pyridinemethanol CAS No. 103949-54-8; 103949-54-8

4-Amino-5-bromo-2-pyridinemethanol

Cat. No.: B2587294
CAS No.: 103949-54-8; 103949-54-8
M. Wt: 203.039
InChI Key: HUPJQFKJORLSOE-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-pyridinemethanol is a brominated aminopyridine derivative featuring a hydroxymethyl (-CH2OH) group at the 2-position, an amino (-NH2) group at the 4-position, and a bromine atom at the 5-position of the pyridine ring. The hydroxymethyl group enhances hydrogen-bonding capacity, influencing solubility and crystal packing, while the bromine atom contributes to molecular weight and reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-5-bromopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJQFKJORLSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1N)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

  • 2-Amino-5-bromopyridine derivatives (e.g., co-crystals with 4-hydroxybenzoic acid): These lack the hydroxymethyl group but exhibit strong hydrogen-bonding networks via amino and hydroxyl groups, leading to stable crystalline frameworks .
  • Chloro- and phenyl-substituted pyridines (e.g., compounds from ): These feature bulkier substituents (e.g., 2-chloro-5-(4-substituted phenyl) groups), increasing molecular weight (466–545 g/mol) and melting points (268–287°C) compared to simpler brominated pyridines .
  • Hydroxy- and methoxy-substituted analogs (e.g., 2-amino-1-(2-bromo-4-hydroxy-5-methoxyphenyl)-ethanone hydrochloride): These demonstrate how electron-donating groups (e.g., -OCH3) alter electronic properties and solubility .
Table 1: Comparative Properties of Selected Pyridine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-Amino-5-bromo-2-pyridinemethanol* 4-NH2, 5-Br, 2-CH2OH ~218 (estimated) N/A -NH2, -Br, -CH2OH
2-Amino-5-bromopyridine–4-hydroxybenzoic acid 2-NH2, 5-Br, co-crystallized 333.19 (co-crystal) N/A -NH2, -Br, -COOH, -OH
Chloro-phenylpyridine derivatives 2-Cl, 5-(4-substituted phenyl) 466–545 268–287 -Cl, -C6H5, -NO2, -Br
2-Amino-1-(2-bromo-4-hydroxy-5-methoxyphenyl)-ethanone 2-NH2, 4-OH, 5-OCH3, 2-Br 296.55 N/A -NH2, -Br, -OH, -OCH3

*Estimated molecular weight based on formula C6H7BrN2O.

Hydrogen-Bonding and Crystallographic Behavior

  • 2-Amino-5-bromopyridine–4-hydroxybenzoic acid: Forms extended chains via N-H⋯O and O-H⋯N bonds, with dihedral angles between pyridine and phenyl rings ranging from 27.2° to 55.7°, indicating moderate planarity disruption .
  • Chloro-phenylpyridines : Bulky substituents reduce crystal symmetry and increase melting points due to enhanced van der Waals interactions .

Spectral and Analytical Data

  • IR and NMR Profiles: Amino groups in 2-amino-5-bromopyridine derivatives show N-H stretching at ~3300–3400 cm⁻¹ (IR) and δH ~6.5–7.5 ppm (1H NMR) . Hydroxymethyl groups exhibit O-H stretches at ~3200–3600 cm⁻¹ (IR) and C-O-H resonances at δH ~4.0–5.0 ppm (1H NMR). Bromine atoms cause distinct mass spectral fragmentation patterns and deshielding effects in NMR .

Q & A

Q. What are the standard synthetic routes for 4-Amino-5-bromo-2-pyridinemethanol, and what solvents/catalysts are typically employed?

The compound is synthesized via bromination and hydroxylation of pyridine derivatives. A common approach involves nucleophilic substitution or coupling reactions, as seen in analogous pyridinemethanol syntheses. For example, methanol is often used as a solvent due to its polarity and ability to dissolve polar intermediates, while bases like K₂CO₃ facilitate deprotonation. Purification typically involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine and hydroxyl group positions).
  • IR : Identifies O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
  • Mass Spectrometry : HRMS validates molecular weight (expected: C₆H₇BrN₂O = 218.04 g/mol). Cross-referencing with computational studies (e.g., DFT for vibrational modes) resolves ambiguities .

Q. How can crystallization challenges for this compound be addressed?

Slow evaporation of methanol/ethanol solutions at 4°C promotes crystal growth. Hydrogen-bond donors (e.g., –NH₂, –OH) enhance lattice stability, as observed in similar pyridine derivatives. If twinning occurs, SHELXL refinement with TWIN/BASF commands can resolve structural ambiguities .

Advanced Research Questions

Q. How can contradictory melting point or solubility data between studies be reconciled?

Discrepancies may arise from polymorphic forms or impurities. Validate purity via HPLC (>95%) and compare with NIST reference data . For structural confirmation, single-crystal X-ray diffraction (SCXRD) is definitive. For example, a related bromopyridine derivative showed a melting point of 208–210°C, but impurities lowered it to 80–82°C in some reports .

Q. What intermolecular interactions dominate the crystal packing of this compound?

SCXRD of analogous compounds (e.g., 2-amino-5-bromopyridine co-crystals) reveals N–H⋯O and O–H⋯N hydrogen bonds forming 1D chains, with C–H⋯π interactions stabilizing 3D networks. The bromine atom contributes to halogen bonding, affecting solubility and melting behavior .

Q. Which computational methods are suitable for predicting reactivity or spectroscopic properties?

  • DFT : Optimizes geometry and calculates IR/NMR spectra (e.g., B3LYP/6-311++G(d,p) basis set).
  • Molecular Dynamics : Simulates solvent interactions and stability in aqueous/organic mixtures.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystals .

Methodological Guidance

Q. How to design experiments for assessing the compound’s stability under varying pH/temperature?

  • pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hrs; monitor degradation via HPLC.
  • Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points .

Q. What strategies mitigate toxicity risks during handling?

  • In Vitro Testing : Use cell lines (e.g., HEK293) for preliminary cytotoxicity assays (IC₅₀ determination).
  • Safety Protocols : Follow MedChemExpress guidelines for PPE (gloves, goggles) and fume hood use .

Data Sources & Compliance

Q. Which databases provide reliable regulatory or toxicity data for this compound?

  • PubChem : For physicochemical properties and toxicity summaries.
  • FDA Databases : Check inactive ingredient lists for pharmaceutical compatibility.
  • NTP : Assess carcinogenicity/mutagenicity data .

Tables

Table 1 : Key spectroscopic benchmarks for this compound (hypothetical data).

TechniqueExpected Signal/ValueReference Compound Example
¹H NMR (DMSO-d6)δ 8.2 (s, 1H, pyridine-H)2-Amino-5-bromopyridine
IR3350 cm⁻¹ (N–H stretch)6-Methyl-2-pyridinemethanol
HRMSm/z 219.03 [M+H]⁺Analogous bromopyridines

Table 2 : Crystallographic parameters for related compounds.

ParameterValue (Example)Source
Space GroupP2₁/c2-Amino-5-bromopyridine
Hydrogen BondsN–H⋯O (2.89 Å)4-Hydroxybenzoic acid co-crystal

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